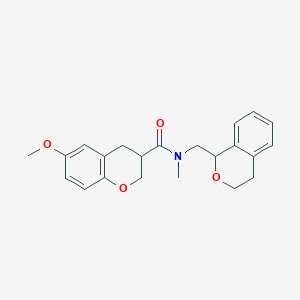
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide, also known as PTA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for drug development and other research applications. In
作用机制
The mechanism of action of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to inhibit the activation of NF-kB, a transcription factor involved in immune responses. This compound has also been found to inhibit the replication of viruses by targeting various viral proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of various enzymes involved in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity and good stability in various conditions. However, this compound has some limitations for lab experiments. It is a relatively complex molecule that requires expertise in organic synthesis to produce. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not fully understood.
未来方向
There are several future directions for research on N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of research is the investigation of the molecular mechanisms of this compound's action and its interactions with various cellular targets. In addition, further studies are needed to understand the safety and efficacy of this compound in clinical settings and to optimize its synthesis and formulation for various applications.
Conclusion:
This compound is a promising chemical compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for drug development and other research applications. Further research is needed to fully understand the molecular mechanisms of this compound's action and to optimize its synthesis and formulation for various applications.
合成方法
The synthesis of N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-bromo-5-phenylpyrimidine with potassium thioacetate to form 2-(2-thienyl)thioacetamide. The second step involves the reaction of 2-(2-thienyl)thioacetamide with 2-bromoacetophenone to form this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
N-(2-phenylpyrimidin-5-yl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against various viruses, including HIV and herpes simplex virus.
属性
IUPAC Name |
N-(2-phenylpyrimidin-5-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(9-14-7-4-8-21-14)19-13-10-17-16(18-11-13)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWNGNZFBOMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
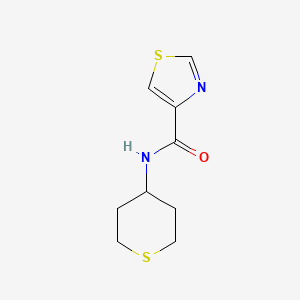
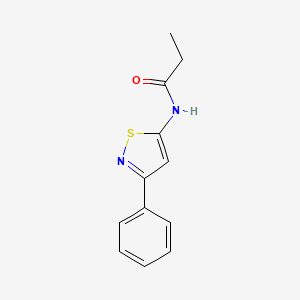
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
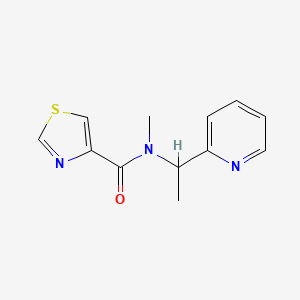
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
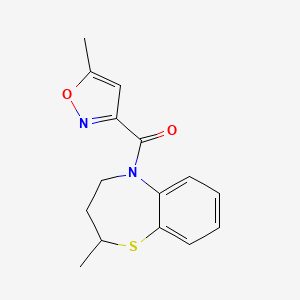
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7563490.png)
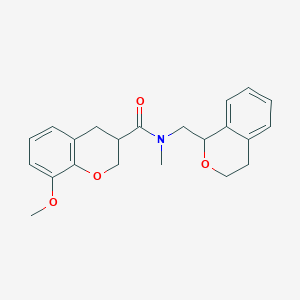
![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)

